molecular formula C19H19F3N6OS B2891648 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1396680-34-4

2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2891648
CAS No.: 1396680-34-4
M. Wt: 436.46
InChI Key: JCDLLZWUCBSDLC-UHFFFAOYSA-N
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Description

2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19F3N6OS and its molecular weight is 436.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds structurally related to "2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone" often focuses on the synthesis of heterocyclic compounds. For instance, the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a one-pot Biginelli reaction demonstrate the interest in creating complex heterocyclic structures for potential pharmacological applications (Bhat et al., 2018).

Antimicrobial and Antiviral Activity

Several studies have been conducted on the antimicrobial and antiviral properties of compounds with structural similarities. For example, the synthesis of new pyridine derivatives and their evaluation for in vitro antimicrobial activity highlight the ongoing research into the potential therapeutic uses of these compounds (Patel et al., 2011). Additionally, the exploration of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents underscores the diversity of pharmacological activities associated with these chemical frameworks (Abu‐Hashem et al., 2020).

Therapeutic Agent Development

The chemical modification and synthesis of compounds featuring benzothiazole, pyrimidine, and piperazine moieties are integral to the development of new therapeutic agents. The efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, for instance, showcases the potential of these compounds in creating innovative treatments for various diseases (Darweesh et al., 2016).

Properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6OS/c1-26(18-25-16-13(19(20,21)22)4-2-5-14(16)30-18)12-15(29)27-8-10-28(11-9-27)17-23-6-3-7-24-17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDLLZWUCBSDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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